2-(1H-Indol-6-yl)propan-2-ol
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Overview
Description
2-(1H-Indol-6-yl)propan-2-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Safety and Hazards
Future Directions
Indole derivatives, such as “2-(1H-Indol-6-yl)propan-2-ol”, have diverse biological activities and immeasurable potential for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications . Therefore, future research could focus on exploring these potentials further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-6-yl)propan-2-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can have enhanced biological activities .
Scientific Research Applications
2-(1H-Indol-6-yl)propan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-Indol-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s effects are mediated through pathways involving key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1H-Indol-6-yl)propan-2-ol is unique due to its specific structural features and the presence of the hydroxyl group at the propan-2-ol position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-6-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQGWNNEXQFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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